molecular formula C11H7BrClNO B11843493 1-(8-Bromo-2-chloroquinolin-4-yl)ethanone

1-(8-Bromo-2-chloroquinolin-4-yl)ethanone

Cat. No.: B11843493
M. Wt: 284.53 g/mol
InChI Key: BIJIXYWJOMATKK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(8-Bromo-2-chloroquinolin-4-yl)ethanone can be achieved through several methods. One common approach involves the reaction of 8-bromo-2-chloroquinoline with ethanoyl chloride in the presence of a base such as pyridine. This reaction typically occurs under reflux conditions, resulting in the formation of the desired product .

Industrial production methods may involve more scalable and efficient processes, such as the use of continuous flow reactors and greener chemical processes to minimize environmental impact .

Chemical Reactions Analysis

1-(8-Bromo-2-chloroquinolin-4-yl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the quinoline ring can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution reactions can replace the halogens with amines or thiols.

    Oxidation and Reduction Reactions: The ethanone group can be oxidized to form carboxylic acids or reduced to form alcohols. Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(8-Bromo-2-chloroquinolin-4-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biological pathways and interactions, particularly in the context of its potential as a pharmacophore.

    Medicine: Quinoline derivatives, including this compound, are investigated for their potential therapeutic properties, such as antimicrobial, antiviral, and anticancer activities.

    Industry: The compound is used in the production of dyes, pigments, and other materials that require specific chemical properties

Mechanism of Action

The mechanism of action of 1-(8-Bromo-2-chloroquinolin-4-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to its potential use as an antimicrobial or anticancer agent .

Comparison with Similar Compounds

1-(8-Bromo-2-chloroquinolin-4-yl)ethanone can be compared with other quinoline derivatives, such as:

The presence of both bromine and chlorine atoms in this compound makes it unique and potentially more versatile in various applications.

Properties

Molecular Formula

C11H7BrClNO

Molecular Weight

284.53 g/mol

IUPAC Name

1-(8-bromo-2-chloroquinolin-4-yl)ethanone

InChI

InChI=1S/C11H7BrClNO/c1-6(15)8-5-10(13)14-11-7(8)3-2-4-9(11)12/h2-5H,1H3

InChI Key

BIJIXYWJOMATKK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=NC2=C1C=CC=C2Br)Cl

Origin of Product

United States

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